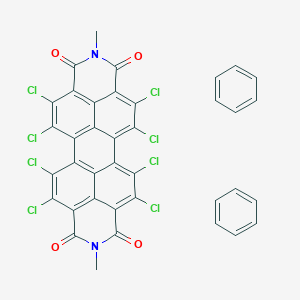

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide), commonly known as OCP, is a synthetic organic compound that belongs to the family of chlorinated polycyclic aromatic hydrocarbons (CPAHs). OCP is a highly toxic and persistent environmental pollutant that has been widely used as a pesticide and insecticide in agriculture and public health programs. OCP is known to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Mécanisme D'action

The mechanism of action of OCP is not fully understood. OCP is believed to exert its toxic effects through a variety of mechanisms, including oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP has been shown to induce the production of reactive oxygen species (ROS) and to deplete antioxidant defenses in cells. OCP can also form adducts with DNA and proteins, leading to mutations and dysfunction. OCP has been shown to interfere with the function of several enzymes and receptors, including cytochrome P450, aryl hydrocarbon receptor, and estrogen receptor.

Effets Biochimiques Et Physiologiques

OCP exposure has been associated with a variety of biochemical and physiological effects in humans and animals. OCP is known to cause cancer, reproductive and developmental disorders, and immune system dysfunction. OCP exposure has been shown to affect the levels of several hormones, including testosterone, estrogen, and thyroid hormones. OCP exposure has also been linked to neurological disorders, such as Parkinson's disease and Alzheimer's disease. OCP exposure can affect the function of several organs, including the liver, kidney, and spleen.

Avantages Et Limitations Des Expériences En Laboratoire

OCP has several advantages and limitations for lab experiments. OCP is a highly toxic and persistent compound that can be used to study the toxicological and environmental properties of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide). OCP can be used to study the mechanisms of oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP can also be used to study the effects of endocrine disruptors on hormone signaling and gene expression. However, OCP has several limitations, including its high toxicity, persistence, and potential for bioaccumulation. OCP is also difficult to handle and requires specialized equipment and procedures.

Orientations Futures

There are several future directions for research on OCP. One area of research is the development of new methods for the detection and quantification of OCP in environmental and biological samples. Another area of research is the identification of new biomarkers for OCP exposure and toxicity. Biomarkers can be used to monitor OCP exposure and to assess the effectiveness of interventions. Another area of research is the development of new treatments for OCP toxicity. This can include the development of new drugs, antioxidants, and other protective agents. Finally, there is a need for more research on the environmental fate and transport of OCP. This can include the study of the biodegradation, bioaccumulation, and transformation of OCP in different environmental compartments.

Méthodes De Synthèse

OCP is synthesized by the chlorination of perylene-3,4,9,10-tetracarboxylic dianhydride in the presence of dimethylamine. The reaction proceeds under mild conditions and yields OCP as a yellow crystalline solid. The purity and yield of OCP can be improved by recrystallization and chromatographic purification.

Applications De Recherche Scientifique

OCP has been extensively studied for its toxicological and environmental properties. OCP is a persistent organic pollutant that can accumulate in the environment and biomagnify through the food chain. OCP has been detected in air, water, soil, sediment, and biota in various parts of the world. OCP exposure can occur through inhalation, ingestion, and dermal contact. OCP has been shown to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction. OCP is also known to affect the endocrine system, disrupt hormone signaling, and alter gene expression.

Propriétés

Numéro CAS |

128044-85-9 |

|---|---|

Nom du produit |

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) |

Formule moléculaire |

C38H18Cl8N2O4 |

Poids moléculaire |

850.2 g/mol |

Nom IUPAC |

benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |

Clé InChI |

PDJNBBRRHIUCNO-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

SMILES canonique |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

Autres numéros CAS |

128044-85-9 |

Synonymes |

enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)